2-Nitroimidazole is a natural product found in Pseudomonas fluorescens with data available.
Azomycin
CAS No.: 527-73-1
Cat. No.: VC20763237
Molecular Formula: C3H3N3O2
Molecular Weight: 113.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 527-73-1 |
---|---|
Molecular Formula | C3H3N3O2 |
Molecular Weight | 113.08 g/mol |
IUPAC Name | 2-nitro-1H-imidazole |
Standard InChI | InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5) |
Standard InChI Key | YZEUHQHUFTYLPH-UHFFFAOYSA-N |
SMILES | C1=CN=C(N1)[N+](=O)[O-] |
Canonical SMILES | C1=CN=C(N1)[N+](=O)[O-] |
Chemical Structure and Properties
Structural Characteristics
Azomycin is characterized by a 2-nitroimidazole structure, distinguishing it from the more common 5-nitroimidazole antibiotics such as metronidazole and tinidazole . The imidazole ring with a nitro group substituent at the 2-position forms the core of its structure. This structural arrangement contributes significantly to its antimicrobial properties and mechanism of action.
Chemical Classification
Azomycin belongs to the broader category of nitroheterocyclic compounds. Within the classification of nitroimidazoles, it is specifically a 2-nitroimidazole, which constitutes a distinct subgroup from the more prevalent 5-nitroimidazole drugs . This positioning of the nitro group has important implications for its bioactivity and pharmaceutical applications.
Synthesis Methods
Acyclonucleoside Analogues
Research has described the synthesis of acyclonucleoside analogues of Azomycin. Specifically, 2-nitro-1-[(2-hydroxyethoxy)methyl]imidazole, described as the acyclonucleoside analogue of Azomycin, has been synthesized through a process involving alkylation of Azomycin with 2-benzoyloxyethoxymethylene chloride, followed by debenzoylation . This synthetic pathway demonstrates the adaptability of the base Azomycin structure for developing derivatives with potentially enhanced or modified properties.
General Nitroimidazole Synthesis
The synthesis of nitroimidazoles typically involves nitration reactions. While specific information on Azomycin synthesis is limited in the provided sources, the general approach for nitroimidazoles involves treating imidazole with a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole . For 2-nitroimidazoles like Azomycin, modified procedures would be employed to achieve nitration at the 2-position rather than the 5-position.
Mechanism of Action
Antimicrobial Activity
Like other nitroimidazole antibiotics, Azomycin's antimicrobial activity likely stems from its ability to be reductively activated in anaerobic environments. Nitroimidazoles may undergo redox cycling or decompose to toxic products in hypoxic cells, which makes them particularly effective against anaerobic bacteria and certain parasites . This mechanism explains their selective toxicity against organisms that thrive in low-oxygen environments.
DNA Interaction
Nitroimidazoles, including Azomycin, are classified as anaerobic DNA inhibitors, suggesting their mechanism of action involves interference with DNA function in target organisms . This interference likely contributes to their effectiveness against various pathogens by disrupting essential cellular processes necessary for survival and reproduction.
Clinical Applications
Antimicrobial Spectrum
Azomycin, like other nitroimidazole antibiotics, is primarily effective against anaerobic bacterial infections and certain parasitic diseases. Nitroimidazoles have established utility in treating infections caused by anaerobic bacteria, protozoa, and some helminths . This broad spectrum of activity makes them valuable therapeutic agents in various clinical scenarios.
Comparison with Other Nitroimidazoles
Table 1: Comparison of Azomycin with Other Nitroimidazole Antibiotics
Property | Azomycin | Metronidazole | Tinidazole | Benznidazole |
---|---|---|---|---|
Structure | 2-nitroimidazole | 5-nitroimidazole | 5-nitroimidazole | 2-nitroimidazole |
Primary clinical uses | Anaerobic infections | Anaerobic bacteria, protozoa | Similar to metronidazole | Trypanosomiasis |
Position of nitro group | 2-position | 5-position | 5-position | 2-position |
Structural complexity | Basic nitroimidazole | Contains hydroxyethyl side chain | Contains sulfone group | Contains benzyl side chain |
This comparison highlights the structural and functional relationships between Azomycin and other nitroimidazole antibiotics, demonstrating both similarities in their core mechanisms and differences in their specific applications and properties .
Research Developments
Derivatives and Analogues
Research has explored the development of Azomycin derivatives, including acyclonucleoside analogues. The synthesis of 2-nitro-1-[(2-hydroxyethoxy)methyl]imidazole represents one such development, potentially expanding the applications of Azomycin-based compounds . These structural modifications aim to enhance pharmacological properties or address limitations of the parent compound.
Comparative Pharmacology
Mechanism Distinctions
While both 2-nitroimidazoles like Azomycin and 5-nitroimidazoles share core mechanisms, subtle differences in their structure lead to variations in their pharmacokinetic properties, efficacy against specific pathogens, and side effect profiles. These distinctions are important considerations in clinical decision-making when selecting the most appropriate agent for specific infections.
Resistance Patterns
The development of resistance to nitroimidazole antibiotics represents an ongoing challenge in antimicrobial therapy. Research into resistance mechanisms and patterns specific to different nitroimidazole compounds, including Azomycin, contributes valuable insights for optimizing treatment strategies and developing new derivatives less susceptible to resistance.
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